molecular formula C10H14Cl2N2 B1376110 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride CAS No. 1384429-96-2

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride

Cat. No.: B1376110
CAS No.: 1384429-96-2
M. Wt: 233.13 g/mol
InChI Key: KXXKVXAXWPVVPX-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride exhibits a complex molecular architecture that integrates two distinct heterocyclic systems. The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a pyrrolidinylmethyl group at the 3-position, forming the hydrochloride salt. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being 2-chloro-3-(1-pyrrolidinylmethyl)pyridine hydrochloride.

The molecular structure can be represented by the chemical formula C₁₀H₁₄Cl₂N₂, indicating the presence of two chlorine atoms—one as a substituent on the pyridine ring and another as part of the hydrochloride salt formation. The molecular weight of 233.14 daltons reflects the substantial molecular complexity arising from the fusion of multiple functional groups. The compound's Simplified Molecular Input Line Entry System code is ClC1=NC=CC=C1CN2CCCC2.[H]Cl, which provides a standardized representation of its chemical structure.

The three-dimensional arrangement of the molecule features a pyrrolidine ring connected to the pyridine system through a methylene bridge. This structural configuration creates multiple sites for chemical reactivity and intermolecular interactions. The pyrrolidine ring adopts a characteristic envelope conformation, while the pyridine ring maintains its planar aromatic structure. The chlorine substitution at the 2-position of the pyridine ring significantly influences the electronic distribution within the molecule, affecting both its chemical reactivity and physical properties.

Parameter Value
Molecular Formula C₁₀H₁₄Cl₂N₂
Molecular Weight 233.14 g/mol
Chemical Abstracts Service Number 1384429-96-2
MDL Number MFCD22196468
Simplified Molecular Input Line Entry System ClC1=NC=CC=C1CN2CCCC2.[H]Cl

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its incorporation of two fundamentally important nitrogen-containing ring systems. Pyridine derivatives constitute one of the most prevalent structural motifs in approved pharmaceutical compounds, with recent analysis revealing that pyridine rings appear in 54 drugs among recently approved medications, representing the highest frequency among aza heterocycles. This prevalence reflects the versatile nature of pyridine as a pharmacophore, capable of participating in hydrogen bonding, π-π stacking interactions, and coordination with metal centers.

The pyrrolidine component contributes equally significant chemical and biological properties to the overall molecular framework. Pyrrolidine rings rank among the most common heterocyclic structures in medicinal chemistry, appearing in 40 approved drugs according to recent pharmaceutical analyses. The saturated nature of the pyrrolidine ring provides conformational flexibility while maintaining the basic nitrogen functionality that is crucial for biological activity. The combination of these two heterocyclic systems in a single molecule creates opportunities for enhanced binding affinity and selectivity in biological targets.

The chlorine substitution at the 2-position of the pyridine ring introduces additional complexity and functionality. Chloropyridines serve as versatile intermediates in organic synthesis, with 2-chloropyridine specifically noted for its ability to undergo nucleophilic substitution reactions that generate diverse pyridine derivatives. The electron-withdrawing effect of the chlorine atom activates the pyridine ring toward nucleophilic attack, particularly at the 2- and 4-positions, making it an excellent synthetic precursor.

Recent developments in pyrrolidine synthesis have emphasized the importance of ring contraction strategies, particularly those involving pyridine starting materials. The photo-promoted ring contraction of pyridines with silylborane has been demonstrated to afford pyrrolidine derivatives bearing bicyclic frameworks, highlighting the ongoing evolution of synthetic methodologies in this area. These advances underscore the continued relevance of compounds like this compound as both synthetic targets and starting materials for further chemical elaboration.

The molecular descriptors of pyridine compared to benzene reveal superior reactivity characteristics that enhance biological interactions. Pyridine possesses lower highest occupied molecular orbital and lowest unoccupied molecular orbital energies, indicating greater electron-accepting capability and enhanced reactivity within biological receptors. The chemical potential of pyridine is more negative than benzene, making it particularly suitable for interactions with positively charged or electron-deficient binding sites. These properties contribute to the widespread utility of pyridine-containing compounds in medicinal chemistry applications.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of pyridine and pyrrolidine chemistry. Pyridine itself was first documented by Thomas Anderson in 1849, who isolated this nitrogen-containing aromatic compound from the high-temperature heating of animal bones. Anderson named the substance pyridine, derived from the Greek word for fire, due to its flammable nature. The structural elucidation of pyridine occurred decades later, with Wilhelm Körner and James Dewar proposing in the 1860s and 1870s that pyridine's structure resembled benzene with one carbon-hydrogen unit replaced by nitrogen.

The synthesis of pyridine derivatives gained momentum in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis, which provided a systematic approach to creating substituted pyridines. This methodology typically employed a mixture of β-keto acids, aldehydes, and ammonia or its salts to construct the pyridine ring system. The industrial significance of pyridine chemistry was further enhanced in 1924 when Aleksei Chichibabin invented an efficient pyridine synthesis reaction based on inexpensive reagents, a method that continues to be used for industrial pyridine production.

The development of chloropyridine chemistry represents a crucial chapter in the evolution toward compounds like this compound. Early methods for preparing 2-chloropyridine involved the chlorination of 2-hydroxypyridine with phosphoryl chloride. More advanced approaches emerged with the direct reaction of pyridine with chlorine, although this process initially suffered from complications including tar formation and explosive flashing. Significant improvements in chloropyridine synthesis came through the development of controlled gas-phase chlorination processes, which utilized specific temperature zones and reaction conditions to minimize unwanted side reactions.

The recognition of chloropyridines as valuable synthetic intermediates drove continued research into more efficient preparation methods. Patent literature from the 1960s describes improved processes for 2-chloropyridine preparation that addressed the challenges of flashing, carbonization, and tar formation encountered in earlier methods. These developments included the use of carbon tetrachloride as a diluent and carefully controlled temperature profiles to optimize product selectivity.

The evolution toward more complex pyrrolidinyl-substituted pyridines reflects the growing sophistication of synthetic organic chemistry and the increasing demand for structurally diverse heterocyclic compounds. The combination of chloropyridine and pyrrolidine functionalities in a single molecule represents a logical progression in the development of hybrid heterocyclic systems designed to maximize both synthetic utility and biological activity potential.

Properties

IUPAC Name

2-chloro-3-(pyrrolidin-1-ylmethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.ClH/c11-10-9(4-3-5-12-10)8-13-6-1-2-7-13;/h3-5H,1-2,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXKVXAXWPVVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(N=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride typically involves the reaction of 2-chloro-3-pyridinemethanol with pyrrolidine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that pyridine derivatives, including 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride, exhibit significant antimicrobial properties. Pyridine compounds are known for their ability to interact with biological targets due to their unique structural features. The presence of the pyrrolidine ring enhances the biological activity of these compounds.

  • Mechanism of Action : The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. The compound's structure allows for effective binding to bacterial enzymes, disrupting their function and leading to cell death.
  • Case Studies : In a study focusing on pyridine derivatives, compounds similar to this compound showed minimum inhibitory concentrations (MICs) against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with values ranging from 0.5 to 64 μg/mL .
CompoundBacterial StrainMIC (μg/mL)
2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine HClE. coli0.5 - 64
Similar Pyridine DerivativeS. aureus2 - 32

2. Anticancer Properties

The potential of this compound in cancer treatment has been explored through its ability to inhibit cancer cell proliferation.

  • Research Findings : Studies have demonstrated that pyrrolo[2,3-b]pyridine compounds can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell cycle regulation and apoptosis . The incorporation of a pyrrolidine moiety has been shown to enhance these effects.
  • Applications in Drug Development : The compound is being investigated for its efficacy against various cancer types, including breast and lung cancers. Its structural modifications can lead to improved selectivity and potency against cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Pyridine Ring : The nitrogen atom in the pyridine ring contributes to the compound's ability to form hydrogen bonds with biological targets.
  • Pyrrolidine Substitution : Modifications on the pyrrolidine ring can influence the compound's lipophilicity and bioavailability, enhancing its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The chloro substituent can enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Key Structural Analogues

The following pyridine derivatives share structural motifs with the target compound:

Compound Name Substituents Key Features Reference
2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride Cl (position 2), pyrrolidin-1-ylmethyl (position 3), HCl salt Hydrophilic due to HCl salt; pyrrolidine enhances bioactivity
N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl Cl (position 2), hydroxymethyl-pyrrolidinylmethyl (position 3), pivalamide (position 4) Increased steric bulk from pivalamide; hydroxymethyl improves hydrogen bonding
2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine Cl (position 2), dimethoxymethyl (position 3), trimethylsilyl ethynyl (position 4) Lipophilic due to silyl group; dimethoxymethyl alters electron distribution
2-Chloro-3-(2-phenyl-1,2,3-triazol-4-yl)pyridine Cl (position 2), phenyl-triazole (position 3) Triazole enables metal coordination; phenyl group adds aromatic stacking potential

Functional Differences and Implications

Bioactivity and Solubility :

  • The target compound’s HCl salt improves aqueous solubility compared to neutral analogues like 2-chloro-3-(dimethoxymethyl)pyridine .
  • The pivalamide derivative () may exhibit reduced membrane permeability due to steric hindrance, whereas the pyrrolidine group in the target compound facilitates interactions with biological targets .

The triazole group () introduces resonance effects, altering charge distribution distinct from pyrrolidine’s inductive effects .

Synthetic Utility :

  • The trimethylsilyl ethynyl group () serves as a protective moiety for further functionalization via click chemistry, a feature absent in the target compound .
  • The hydroxymethyl-pyrrolidine derivative () offers a site for conjugation or derivatization, enhancing modularity in drug design .

Biological Activity

Introduction

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H13ClN2
  • Molecular Weight : 200.68 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring substituted with a chloro group and a pyrrolidine moiety, which is significant for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against these pathogens .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget OrganismMIC (mg/mL)
This compoundS. aureusTBD
Similar Pyrrolidine DerivativeE. coli0.025
Other Pyrrolidine DerivativeB. subtilis4.69

Anticancer Activity

Preliminary investigations suggest that this compound may also possess anticancer properties. Research on similar pyridine derivatives has demonstrated cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells. In vitro studies have revealed that certain derivatives can inhibit cell proliferation significantly, indicating potential as anticancer agents .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within the cell, possibly involving:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may act on neurotransmitter receptors or other cellular pathways that influence cell growth and survival.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated a series of pyrrolidine derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Cytotoxicity Assessment

Another research article focused on the cytotoxicity of pyridine derivatives against various cancer cell lines. The study reported that certain derivatives exhibited IC50 values in the low micromolar range, suggesting substantial potential for further development as therapeutic agents .

Table 2: Cytotoxicity of Pyridine Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
Similar Pyridine DerivativeCaCo-212.5

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving alkylation or nucleophilic substitution. For example, a related pyridine derivative (2-chloro-3-(trichloromethyl)pyridine) undergoes acylation using Lewis acid catalysts (e.g., AlCl₃) to form intermediates, followed by amidation and condensation . Key factors include:

  • Catalyst selection : Lewis acids improve electrophilic substitution efficiency.
  • Temperature control : Exothermic reactions (e.g., acylation) require gradual reagent addition to avoid side products.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine.
    • Yield Optimization : Total yields up to 72% are achievable under optimized conditions (e.g., stoichiometric ratios, inert atmosphere) .

Q. How can NMR and mass spectrometry confirm the structural integrity of the compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyrrolidine moiety’s methylene protons (δ ~2.5–3.5 ppm) and pyridine ring protons (δ ~7.0–8.5 ppm) should show distinct splitting patterns. Chlorine substituents deshield adjacent carbons in ¹³C NMR .
  • Mass Spectrometry (HRMS) : The molecular ion peak should match the calculated mass (e.g., C₁₀H₁₄ClN₂·HCl: M.W. 247.1 g/mol). Fragmentation patterns should align with cleavage at the methylene bridge .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to avoid hygroscopic degradation .
  • Handling : Use dry gloves and PPE; work in a fume hood due to potential HCl release. Immediate rinsing with water is critical for skin/eye exposure .

Advanced Research Questions

Q. What strategies minimize competing side reactions during alkylation of the pyrrolidine moiety?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct alkylation to the pyrrolidine nitrogen .
  • Low-temperature kinetics : Conduct reactions at –10°C to slow down undesired nucleophilic attacks on the pyridine ring .
  • Byproduct analysis : Use HPLC (C18 columns, 0.1% TFA mobile phase) to monitor unreacted starting materials and intermediates .

Q. How do substituents on the pyridine ring affect reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., Cl) : Activate the pyridine ring at the 2- and 4-positions, favoring SNAr mechanisms. For example, 2-chloro-4-(chloromethyl)pyridine hydrochloride reacts readily with amines to form tertiary amines .
  • Steric effects : Bulky groups (e.g., tert-butyldimethylsilyl) at the 3-position hinder nucleophilic access, requiring longer reaction times .
  • Comparative data : Structural analogs with trifluoroethoxy groups show reduced reactivity due to increased steric hindrance .

Q. What methodologies are recommended for analyzing and quantifying impurities in the final product?

  • Methodological Answer :

  • HPLC-UV/MS : Use reverse-phase chromatography (e.g., C18, 250 mm × 4.6 mm) with gradient elution (MeCN/H₂O + 0.1% formic acid) to separate impurities like unreacted pyrrolidine or chlorinated byproducts .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and detect residual solvents (e.g., pyridine hydrochloride decomposition occurs at ~200°C) .
  • Elemental Analysis : Confirm stoichiometry (e.g., Cl content via ion chromatography) to validate purity >95% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride
Reactant of Route 2
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2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride

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